Benzyl 4-cyclobutylpiperazine-1-carboxylate
Description
Benzyl 4-cyclobutylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol . This compound features a piperazine ring substituted with a cyclobutyl group and a benzyl ester, making it a molecule of interest in various chemical and pharmaceutical research fields.
Properties
IUPAC Name |
benzyl 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-13-14-5-2-1-3-6-14)18-11-9-17(10-12-18)15-7-4-8-15/h1-3,5-6,15H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXDVSMUDENBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyclobutylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Cyclobutyl Substitution: The cyclobutyl group is introduced via nucleophilic substitution reactions, where a cyclobutyl halide reacts with the piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl 4-cyclobutylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyclobutylpiperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in the study of receptor-ligand interactions due to its piperazine core, which is a common motif in bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl 4-cyclobutylpiperazine-1-carboxylate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The cyclobutyl group may influence the compound’s binding affinity and selectivity, while the benzyl ester can affect its pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
- Benzyl 4-methylpiperazine-1-carboxylate
- Benzyl 4-phenylpiperazine-1-carboxylate
- Cyclobutyl 4-methylpiperazine-1-carboxylate
Comparison: Benzyl 4-cyclobutylpiperazine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct
Biological Activity
Benzyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 1854663-09-4) is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, this compound is classified as a piperazine derivative. It is primarily studied for its interactions with various biological targets, particularly in the context of cancer and neurological disorders.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of a benzyl group, a cyclobutyl moiety, and a piperazine ring. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1854663-09-4 |
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| Purity | 95% |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as a modulator of B-cell lymphoma 6 (BCL6), a protein implicated in various types of lymphomas. The compound's ability to degrade BCL6 suggests potential applications in treating diffuse large B-cell lymphoma and other related malignancies .
Neurological Effects
In addition to its anticancer activity, this compound has been investigated for its effects on the central nervous system (CNS). Research indicates that it may influence neurotransmitter systems, particularly in the context of anxiety and depression disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with serotonin receptors, although specific receptor affinities remain to be fully elucidated .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Targets : The compound has been shown to inhibit key proteins involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It may affect signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular responses to growth factors and cytokines .
Case Studies
- BCL6 Modulation : A study highlighted the efficacy of this compound in reducing BCL6 levels in lymphoma cell lines, leading to increased apoptosis and decreased proliferation .
- Neuropharmacological Assessment : In an animal model, the compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders .
Future Directions
The ongoing research into this compound emphasizes its dual role as an anticancer agent and a potential therapeutic for CNS disorders. Future studies are needed to:
- Clarify Mechanistic Pathways : Further elucidation of the molecular mechanisms underlying its biological activities will enhance understanding and therapeutic applications.
- Conduct Clinical Trials : To assess safety, efficacy, and optimal dosing regimens in human populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
